2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde
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Overview
Description
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiolates or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde: Lacks the methylthio group but shares the trifluoromethyl and fluorine substituents.
2-Fluoro-3-(methylthio)benzaldehyde: Lacks the trifluoromethyl group but contains the methylthio and fluorine substituents.
3-(Methylthio)-5-(trifluoromethyl)benzaldehyde: Lacks the fluorine substituent but contains the methylthio and trifluoromethyl groups.
Uniqueness
2-Fluoro-3-(methylthio)-5-(trifluoromethyl)benzaldehyde is unique due to the combination of fluorine, methylthio, and trifluoromethyl groups on the benzaldehyde core. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H6F4OS |
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Molecular Weight |
238.20 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfanyl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6F4OS/c1-15-7-3-6(9(11,12)13)2-5(4-14)8(7)10/h2-4H,1H3 |
InChI Key |
RDKBWWSENMQTET-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1F)C=O)C(F)(F)F |
Origin of Product |
United States |
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